5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one
Description
Significance of Oxazolone (B7731731) Heterocycles in Contemporary Organic Chemistry
Heterocyclic compounds, particularly those containing nitrogen and oxygen, represent a cornerstone of organic and medicinal chemistry. nih.gov Among these, oxazolones are a class of five-membered heterocyclic compounds that have garnered significant attention since their discovery. researchgate.netresearchgate.net These structures are pivotal in the synthesis of a wide array of organic molecules. biointerfaceresearch.com They serve as versatile intermediates, or synthons, for producing compounds such as amino acids, peptides, amides, and various other polyfunctional and heterocyclic systems. nih.govresearchgate.netbiointerfaceresearch.com
The importance of oxazolones extends to medicinal chemistry, where they are recognized as efficient pharmacophores—the core molecular framework responsible for a drug's pharmacological activity. researchgate.netbiointerfaceresearch.com Consequently, derivatives of the oxazolone ring have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, anticonvulsant, and antidiabetic properties. researchgate.netresearchgate.netbiointerfaceresearch.com Beyond pharmaceutical applications, oxazolones are also utilized as precursors for biosensors and photosensitive materials for proteins. biointerfaceresearch.com Their diverse chemical reactivity and biological significance establish them as a vital area of study in modern chemistry. core.ac.uk
Overview of the 1,3-Oxazol-4(5H)-one Core Structure and its Derivatives
The term "oxazolone" refers to a family of five-membered heterocycles containing oxygen and nitrogen, which can exist in several isomeric forms depending on the location of the carbonyl group and any double bonds. nih.govresearchgate.net One of these isomeric structures is the 1,3-oxazol-4(5H)-one. This core features a five-membered ring with an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The designation "(5H)" indicates that the carbon at position 5 is saturated.
These structures are also known as pseudooxazolones and are distinct from their more widely studied isomers, the 1,3-oxazol-5(4H)-ones, which are commonly referred to as azlactones. researchgate.net The derivatives of the 1,3-oxazol-4(5H)-one core are typically generated by substitutions at the carbon atoms at positions 2 and 5. These derivatives are valuable as synthetic intermediates. researchgate.net For example, they can undergo ring-opening reactions or participate in cycloadditions to form more complex heterocyclic scaffolds. researchgate.net The specific functional groups attached to the core structure significantly influence the chemical reactivity and potential applications of the resulting derivative.
Specific Contextualization of 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one within Oxazolone Chemistry
Within the diverse family of oxazolones, this compound is a specific and highly functionalized derivative. Its structure is defined by the 1,3-oxazol-4(5H)-one nucleus, which is substituted at two key positions:
At position 2: A phenyl group is attached.
At position 5: A benzoyl group is attached.
This compound is a member of the saturated oxazolone class. The presence of a phenyl group at C2 and a benzoyl group at C5 introduces multiple reactive sites and functionalities. The two carbonyl groups (one in the oxazolone ring at C4 and the other in the benzoyl substituent at C5) and the aromatic rings are expected to be the primary centers of reactivity. The specific arrangement of these functional groups makes this compound a distinct entity within the broader class of oxazolone derivatives, with a unique profile of chemical properties.
Compound Information
Structure
2D Structure
3D Structure
Properties
CAS No. |
61957-93-5 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
5-benzoyl-2-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C16H11NO3/c18-13(11-7-3-1-4-8-11)14-15(19)17-16(20-14)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
METLMJXTPCQNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Benzoyl 2 Phenyl 1,3 Oxazol 4 5h One and Analogous Systems
Ring-Opening Reactions and Derivatization
The most characteristic reaction of the oxazolone (B7731731) ring is its susceptibility to nucleophilic attack, which typically results in the cleavage of the heterocyclic ring. This reactivity serves as a cornerstone for the derivatization of oxazolones into a variety of valuable organic molecules, particularly α-amino acids and their derivatives. biointerfaceresearch.com
The primary site of nucleophilic attack is the highly electrophilic C5 carbonyl carbon. This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the opening of the lactone ring.
Aminolysis : Primary and secondary amines readily react with oxazolones to yield N-substituted α-benzamido amides. This reaction is a common method for peptide bond formation and the synthesis of complex amide structures. benthamdirect.comresearchgate.net
Alcoholysis and Phenolysis : Alcohols and phenols act as nucleophiles to open the oxazolone ring, affording the corresponding α-benzamido esters. researchgate.net
Hydrolysis : As detailed in section 3.4, reaction with water leads to the formation of α-benzamido carboxylic acids. researchgate.net
The rate and facility of these ring-opening reactions are influenced by the substituents on the oxazolone core. Electron-withdrawing groups on the C2-phenyl ring can enhance the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may decrease the reaction rate. researchgate.net The derivatization of 4-aryl-2-phenyloxazol-5-one with various nitrogen nucleophiles has been studied, leading to the synthesis of diverse benzamide (B126) derivatives and subsequent heterocyclic systems like 4H-3,1-benzoxazin-4-ones. researchgate.net
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
While unsaturated 4-alkylidene-5(4H)-oxazolones are well-known for participating as dienophiles in Diels-Alder reactions, the saturated framework of 5-benzoyl-2-phenyl-1,3-oxazol-4(5H)-one engages in different modes of cycloaddition, primarily by serving as a precursor to 1,3-dipolar species. researchgate.net
Oxazol-5(4H)-ones can function as masked azomethine ylides. researchgate.net Through tautomerization to their enol form (a 5-hydroxyoxazole) and subsequent reaction, or via thermal/photochemical processes, these compounds can generate mesoionic intermediates known as münchnones or other azomethine ylides. These 1,3-dipoles are highly reactive and readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles, including alkenes, alkynes, and carbonyls, to construct five-membered nitrogen-containing heterocycles. researchgate.net For instance, a phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenone proceeds through a ketene (B1206846) ylide intermediate, showcasing a relevant transformation pathway. nih.gov
Although less common for saturated oxazolones, [2+2] photocycloaddition reactions have been observed for analogous 4-aryliden-5(4H)-thiazolones, suggesting that the exocyclic bond in related unsaturated systems is photoactive. nih.gov
Nucleophilic and Electrophilic Attack on the Oxazolone Ring System
The electronic distribution in the this compound scaffold defines distinct sites for both nucleophilic and electrophilic attack.
Nucleophilic Attack: The oxazolone ring contains several electrophilic centers, making it a prime target for nucleophiles. biointerfaceresearch.com
C5 Carbonyl Carbon : As discussed in section 3.1, this is the most electrophilic site and attack here typically leads to ring-opening. nih.gov
C2 Carbon : The imine-like carbon at the C2 position can also be a site for nucleophilic attack, though this is less common than attack at C5. biointerfaceresearch.com
C4 Carbon (via Enolate) : The proton at the C4 position is acidic due to the adjacent carbonyl group and the stabilizing effect of the ring. In the presence of a base, this proton can be abstracted to form a nucleophilic enolate intermediate. rsc.org This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) in what is known as C4-alkylation or aldol-type reactions, providing a powerful method for introducing substituents at this position.
Electrophilic Attack: The oxazolone ring itself is generally electron-deficient and thus not prone to direct electrophilic aromatic substitution. However, electrophilic attack can occur at several positions:
Enolate Intermediate : The C4-enolate, being nucleophilic, is the primary site within the core structure that reacts with electrophiles.
Phenyl Rings : The phenyl rings at C2 and on the C5-benzoyl group can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation), depending on the reaction conditions. The existing substituents will direct the position of the incoming electrophile.
Ring Nitrogen (N3) : While less common, the nitrogen atom could potentially be attacked by very strong electrophiles.
| Position | Attacking Species | Type of Attack | Common Outcome |
| C5 Carbonyl | Nucleophile (e.g., H₂O, ROH, RNH₂) | Nucleophilic Acyl Substitution | Ring-Opening |
| C4 Carbon | Base, then Electrophile | Deprotonation, then Electrophilic Attack | C4-Alkylation/Acylation |
| C2 Carbon | Nucleophile | Nucleophilic Addition | Ring modification (less common) |
| Phenyl Rings | Electrophile (e.g., NO₂⁺, Br⁺) | Electrophilic Aromatic Substitution | Substituted Phenyl Rings |
Hydrolysis and Solvolysis Phenomena
Hydrolysis is a fundamental reaction of oxazolones, leading to ring cleavage and the formation of α-acylamino acids. researchgate.net The reaction is typically catalyzed by acid or, more commonly, base. Under basic conditions, the hydroxide (B78521) ion attacks the C5 carbonyl group, initiating the ring-opening sequence. researchgate.netrsc.org
Kinetic studies on analogous (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones reveal the significant influence of the electronic nature of substituents on the C2-phenyl ring on the rate of hydrolysis. The reaction follows second-order kinetics, and the rate is sensitive to the polarity of the solvent. researchgate.net Studies in aqueous dioxane have shown that electron-withdrawing substituents on the phenyl ring generally accelerate the hydrolysis rate by increasing the electrophilicity of the C5-carbonyl, while electron-donating groups have the opposite effect. researchgate.net
Below is a table of activation parameters for the alkaline hydrolysis of various C2-substituted phenyl oxazolone analogs, illustrating these electronic effects.
| C2-Phenyl Substituent | E (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |
| 2-Br | 54.2 | 51.6 | -83 |
| 2-Cl | 47.5 | 45.0 | -105 |
| 2-I | 48.6 | 46.1 | -102 |
| 3-Br | 51.0 | 48.4 | -91 |
| 3-NO₂ | 48.6 | 46.1 | -90 |
| 4-Br | 54.6 | 52.0 | -81 |
| H | 46.0 | 43.5 | -112 |
| 4-OMe | 54.9 | 52.3 | -86 |
| 4-Me | 35.4 | 32.9 | -151 |
Data sourced from a study on (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones in 70% (v/v) aqueous dioxan. researchgate.net
Solvolysis with other nucleophilic solvents, such as alcohols (alcoholysis), proceeds through a similar mechanism to yield the corresponding esters. researchgate.net The choice of solvent can also influence the stability and reactivity of the oxazolone ring. rsc.org
Oxidation and Reduction Chemistry
Direct oxidation and reduction of the 1,3-oxazol-4(5H)-one core are not commonly reported transformation pathways. The reactivity of the ring is dominated by the reactions discussed in the previous sections.
Oxidation: The oxazolone ring is relatively stable to oxidation under typical conditions. Strong oxidizing agents are more likely to react with the appended benzoyl and phenyl groups, or potentially cleave the entire structure. There is some precedent in related heterocyclic chemistry where oxidation can lead to ring contraction or degradation. For example, oxidation of certain purines can yield oxazolone-containing products, and some sulfur-containing heterocycles undergo oxidative ring contraction. sphinxsai.com However, specific studies on the direct oxidation of 5-acyl-2-phenyl-oxazolones are scarce.
Reduction: The reduction of the oxazolone ring is also not a primary transformation. The carbonyl group could theoretically be reduced, but this would require potent reducing agents (e.g., metal hydrides), which would likely also reduce the external benzoyl carbonyl group.
A more synthetically useful and common strategy involves the two-step transformation where the oxazolone is first hydrolyzed to an α-acylaminoacrylic acid, which is then subsequently reduced to afford the corresponding saturated α-amino acid. biointerfaceresearch.com This indirect pathway is a staple in amino acid synthesis. Selective reduction of just the oxazolone ring while preserving other functional groups like the benzoyl moiety would be a significant synthetic challenge.
Tautomerism and Isomerization Dynamics within the Oxazolone Framework
The structural dynamics of this compound are governed by tautomerism. Unlike the widely studied unsaturated 4-alkylidene-oxazolones which exhibit Z/E isomerization, this saturated analog undergoes a crucial keto-enol tautomerization. nih.gov
The presence of a hydrogen atom at the C4 position allows for equilibrium between the ketone form (the 4(5H)-one) and its enol tautomer, 5-benzoyl-2-phenyl-5-hydroxy-1,3-oxazole.
Keto-Enol Tautomerism:
Keto Form : this compound
Enol Form : 5-Benzoyl-5-hydroxy-2-phenyl-1,3-oxazole
This equilibrium is fundamental to the reactivity of the molecule. The enol form, or more accurately the corresponding enolate anion formed under basic conditions, is the key intermediate for the C4-alkylation reactions mentioned in section 3.3. rsc.org
This tautomeric equilibrium is also responsible for the racemization of optically active oxazolones that are chiral at the C4 center. The planar, achiral enol/enolate intermediate allows for the loss of stereochemical information, and its reprotonation can occur from either face, leading to a racemic mixture. Kinetic studies have shown that in aqueous solutions, ionization to the enolate (leading to racemization) and ring-opening via hydrolysis can be competitive processes with similar rate constants. rsc.org In solvents with lower dielectric constants, ionization to the enolate is often much faster than the ring-opening reaction. rsc.org Theoretical studies on analogous pyrazolone (B3327878) and isoxazolone systems have also highlighted the critical role of different tautomers (CH, NH, and OH forms) in their chemical properties and stability. nih.govresearchgate.net
Mechanistic Investigations into the Chemical Transformations of 1,3 Oxazol 4 5h Ones
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 1,3-oxazol-4(5H)-ones are diverse and include hydrolysis, aminolysis, and cycloaddition reactions. A primary route for the formation of unsaturated oxazolones is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent like acetic anhydride (B1165640). drugfuture.comwikipedia.orgyoutube.com For 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one , a plausible synthetic pathway would involve the intramolecular cyclization of N-benzoyl-2-phenylglycine.
The transformations of oxazolones often proceed through nucleophilic attack at the carbonyl carbon (C-5), leading to ring-opening. For instance, the base-catalyzed hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones is initiated by the attack of a hydroxide (B78521) ion on the C-5 carbonyl group, followed by ring cleavage to form an α,β-unsaturated α-acylamino acid. researchgate.net A similar pathway can be postulated for the hydrolysis of This compound .
Identification and Characterization of Reactive Intermediates
Oxazolones themselves are considered reactive intermediates in various chemical transformations, notably in peptide synthesis. researchgate.net The presence of the electron-withdrawing benzoyl group at the C-5 position of This compound is expected to enhance the electrophilicity of the C-4 position, potentially leading to the formation of enolate intermediates under basic conditions.
A key feature of oxazolones is their ability to undergo tautomerization. The 5(4H)-oxazolone can exist in equilibrium with its aromatic 5-hydroxyoxazole tautomer. This tautomerism is responsible for the racemization of α-amino acids via oxazolone (B7731731) intermediates. researchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide evidence for the existence of these tautomeric forms. For instance, 1H NMR analysis of oxazolone derivatives in solution can reveal the presence of different tautomers through distinct chemical shifts. researchgate.net
The characterization of these transient species is often accomplished through a combination of spectroscopic methods and computational modeling. Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl stretching frequencies, which are sensitive to the electronic environment of the oxazolone ring. researchgate.netresearchgate.net
Table 1: Spectroscopic Data for Related Oxazolone Derivatives
| Compound Class | Spectroscopic Technique | Key Findings |
|---|---|---|
| (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones | IR Spectroscopy (in CHCl3) | Splitting of the C=O stretching vibration band due to Fermi resonance. researchgate.netresearchgate.net |
| (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones | 1H and 13C NMR | Chemical shifts of the oxazolone ring carbons are influenced by substituents on the phenyl and benzylidene rings, indicating an extended π-electron system. researchgate.netresearchgate.net |
| Anionic b-type peptide fragments | IRMPD Spectroscopy and DFT | Unambiguous evidence for an oxazolone structure, deprotonated at the α-carbon. dergipark.org.tr |
Kinetic and Thermodynamic Analyses of Oxazolone Reactivity
Kinetic studies on the hydrolysis of (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones have provided valuable insights into the reactivity of the oxazolone ring. The reaction rates are significantly influenced by the nature of the substituents on the 2-phenyl ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups have the opposite effect. This is consistent with a mechanism involving nucleophilic attack at the C-5 carbonyl carbon. researchgate.net
The thermodynamic parameters for the base-catalyzed hydrolysis of these related oxazolones have been determined, revealing the energy barriers and the influence of entropy on the reaction. Although specific data for This compound is not available, the data from these analogous systems can provide a qualitative understanding of its reactivity. The presence of the additional benzoyl group at C-5 is expected to significantly influence the electronic properties and, consequently, the kinetic and thermodynamic parameters of its reactions.
Table 2: Kinetic and Thermodynamic Data for the Base-Catalyzed Hydrolysis of a (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-one Analogue
| Parameter | Value | Conditions |
|---|---|---|
| Rate coefficients (k) | Varies with substituent | 70% v/v aqueous dioxane, various temperatures researchgate.net |
| Enthalpy of activation (ΔH‡) | Varies with substituent | 70% v/v aqueous dioxane, various temperatures researchgate.net |
| Entropy of activation (ΔS‡) | Varies with substituent | 70% v/v aqueous dioxane, various temperatures researchgate.net |
Computational Verification of Proposed Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for verifying proposed reaction mechanisms and for understanding the electronic structure of transient species like transition states and reactive intermediates. acs.orgdergipark.org.trchemrxiv.org DFT calculations can provide detailed information on the geometries and energies of reactants, products, and transition states, allowing for the mapping of the potential energy surface of a reaction.
For instance, DFT studies on the synthesis of oxazolones have elucidated the roles of catalysts and have identified the rate-determining steps of the reaction. acs.org In the context of This compound , computational studies could be used to:
Model the transition states for its hydrolysis and aminolysis reactions.
Calculate the energy barriers for these reactions, providing theoretical kinetic and thermodynamic data.
Investigate the relative stabilities of its tautomeric forms.
Predict its spectroscopic properties (e.g., IR and NMR spectra) to aid in the characterization of the compound and its intermediates.
While specific computational studies on This compound are not prevalent in the literature, the methodologies are well-established and could be readily applied to gain a deeper understanding of its chemical transformations. wikipedia.orgresearchgate.net
Theoretical and Computational Chemistry Approaches to 5 Benzoyl 2 Phenyl 1,3 Oxazol 4 5h One and Its Derivatives
Electronic Structure Analysis and Reactivity Prediction
The electronic properties of a molecule are fundamental to its reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a standard computational approach. The energy of the HOMO indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. ajchem-a.com
Furthermore, a Molecular Electrostatic Potential (MEP) map would be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. ajchem-a.com For other heterocyclic systems, MEP analysis has successfully identified nitrogen atoms and carbonyl oxygen atoms as primary sites for electrophilic interaction. ajchem-a.com Global reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index would also be derived from HOMO-LUMO energies to quantify the molecule's reactivity. researchgate.net However, specific values and MEP maps for 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one are not available in the literature.
In Silico Prediction and Simulation of Spectroscopic Properties
Theoretical calculations are widely used to predict and help interpret experimental spectra. For a novel compound, computational methods can simulate its vibrational (FT-IR), nuclear magnetic resonance (¹H-NMR, ¹³C-NMR), and electronic (UV-Vis) spectra. For instance, theoretical IR frequency calculations for related oxadiazoles (B1248032) have shown excellent agreement with experimental data after applying a scaling factor. ajchem-a.com Similarly, studies on other oxazolones have correlated calculated ¹³C-NMR chemical shifts to those observed experimentally, confirming structural assignments. nih.gov Such in silico spectroscopic data provides a powerful tool for characterization. The simulation of these spectra for this compound has not been reported, precluding a comparative data analysis.
Computational Modeling of Reaction Energetics and Pathways
Oxazolones are valuable intermediates in the synthesis of amino acids and other heterocyclic compounds. nih.govresearchgate.net Computational modeling can provide deep insights into the mechanisms of these transformations. By mapping the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and determine the thermodynamic feasibility of different reaction pathways. This approach has been used to study reaction mechanisms for various organic molecules, but no such computational studies focusing on the reaction energetics or pathways specifically involving this compound have been published.
Synthetic Utility and Applications of 1,3 Oxazol 4 5h Ones As Chemical Intermediates
Precursors for the Synthesis of α-Amino Acids and Peptides
There is no information available in the scientific literature on the use of 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one as a precursor for the synthesis of α-amino acids and peptides. The classical application of oxazolones in this context involves the hydrolysis or aminolysis of 4-alkylidene or 4-aryl-substituted oxazol-5(4H)-ones.
Building Blocks for the Construction of Diverse Heterocyclic Architectures
The role of this compound as a building block for the construction of diverse heterocyclic architectures is not described in the existing literature. While 4-substituted oxazolones are known to be versatile synthons for various heterocycles, no such reactivity has been reported for a 5-benzoyl substituted analogue.
Intermediates in the Preparation of α-Keto Acids and Aryl Acetic Acids
There are no documented methods for the preparation of α-keto acids or aryl acetic acids using this compound as an intermediate. The conversion of oxazolones to these products typically proceeds through reactions involving the C-4 position.
Applications as Synthon in Complex Molecule Synthesis Relevant to Chemical Biology
There is no evidence in the published scientific literature to suggest that this compound has been utilized as a synthon in the synthesis of complex molecules relevant to chemical biology.
Molecular Level in Vitro Mechanistic Studies of 1,3 Oxazol 4 5h One Derivatives in Biological Systems
Mechanistic Basis of Enzyme Inhibition by Oxazolone (B7731731) Derivatives
There are no available studies that document the inhibition of Platelet-Derived Growth Factor Receptor Kinase by 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one.
Information regarding the inhibitory activity of this compound against Focal Adhesion Kinase 2 is not present in the current scientific literature.
No published data exists detailing the mechanistic inhibition of cRaf1 Kinase by this compound.
Molecular Interactions with Biological Receptors (e.g., GABAB receptor)
There is no research available that describes the molecular interactions between this compound and the GABA-B receptor or any other related biological receptors.
Investigation of In Vitro Cellular Pathway Modulation at the Molecular Level
A search of scientific literature yielded no studies concerning the modulation of in vitro cellular pathways at a molecular level by this compound.
Prospective Research Directions and Emerging Trends in 1,3 Oxazol 4 5h One Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The classical Erlenmeyer-Plöchl reaction, while historically significant for the synthesis of unsaturated oxazolones, often requires harsh conditions, such as the use of acetic anhydride (B1165640) at high temperatures. nih.govresearchgate.net Consequently, a major thrust in current research is the development of greener, more efficient, and versatile synthetic protocols.
Emerging trends in this area include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-phenyl-5(4H)-oxazolones from aldehydes or ketones and hippuric acid in the presence of palladium(II) acetate (B1210297). biointerfaceresearch.com
Reusable Catalysts: Researchers are exploring the use of solid-supported catalysts, such as the reusable combination of neutral alumina (B75360) and boric acid, which can be easily separated from the reaction mixture, simplifying purification and reducing waste. biointerfaceresearch.com
Multi-Component Reactions (MCRs): One-pot, multi-component approaches are gaining traction for their efficiency and atom economy. A mechanochemical grinding method for the synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones has been developed, involving the grinding of glycine (B1666218), benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. researchgate.net
Novel Reagent Systems: The use of alternative dehydrating agents and catalysts is being investigated. For instance, the Vilsmeier reagent has been employed for the direct one-pot conversion of carboxylic acids into oxazol-5-ones. researchgate.net Similarly, dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride have been utilized as catalysts for the synthesis of 2-phenyl-5(4H)-oxazolone. sphinxsai.com Gold(I) catalysis has also emerged as a mild and efficient method for the isomerization of N-alkynyl tert-butyloxycarbamates to produce a variety of substituted oxazolones. acs.org
These novel methodologies aim to provide more sustainable and economically viable routes to a diverse range of oxazolone (B7731731) derivatives, facilitating their broader application in various scientific disciplines.
Table 1: Comparison of Traditional and Modern Synthetic Methodologies for 1,3-Oxazol-4(5H)-ones
| Feature | Erlenmeyer-Plöchl Reaction | Modern Methodologies (e.g., Microwave, MCRs) |
|---|---|---|
| Reaction Conditions | High temperature, often requires acetic anhydride | Milder conditions, often solvent-free or in greener solvents |
| Reaction Time | Often several hours | Significantly reduced, sometimes minutes |
| Yields | Variable | Generally moderate to high researchgate.net |
| Sustainability | Generates significant waste | More atom-economical, often uses reusable catalysts biointerfaceresearch.com |
| Scope | Broad, but can be limited by substrate sensitivity | Often broader scope and better functional group tolerance acs.orgorganic-chemistry.org |
Discovery of Unprecedented Reactivity Patterns and Transformations
Beyond their synthesis, the exploration of new chemical reactions and transformations involving the 1,3-oxazol-4(5H)-one ring is a vibrant area of research. The unique structural features of oxazolones, including the reactive exocyclic double bond and the ability to act as precursors to various intermediates, make them valuable building blocks in organic synthesis. biointerfaceresearch.comresearchgate.net
Recent discoveries in this domain include:
Cycloaddition Reactions: The exocyclic double bond of unsaturated oxazolones can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic structures. sphinxsai.comajrconline.org Furthermore, saturated oxazolones can generate cyclic azomethine ylide intermediates, which undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. researchgate.net
Ring-Opening Reactions: The oxazolone ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of various acyclic derivatives. researchgate.netresearchgate.net This reactivity is fundamental to their use in the synthesis of α-amino acids, peptides, and amides. researchgate.netresearchgate.net The reaction with phosphate (B84403) esters and nucleotides to form mixed anhydrides is of particular interest in prebiotic chemistry. nih.gov
Asymmetric Transformations: The development of enantioselective reactions is a key focus. Chiral catalysts, including both metal complexes and organocatalysts, are being employed to control the stereochemistry of reactions involving oxazolones, leading to the synthesis of enantioenriched products. researchgate.net
Novel Rearrangements and C-H Functionalization: Research into unexpected reaction pathways is uncovering new synthetic possibilities. For instance, rhodium-catalyzed C-H amidation reactions using dioxazolones as a source of acyl nitrenes have been reported. acs.org
The continued exploration of oxazolone reactivity is expected to yield novel synthetic strategies for the construction of complex molecules with potential applications in materials science and medicine.
Integration of Advanced Computational Design in Oxazolone Chemistry
Computational chemistry is playing an increasingly pivotal role in the study of 1,3-oxazol-4(5H)-ones, accelerating the design and discovery of new compounds with desired properties. In silico methods are being used to predict molecular properties, understand reaction mechanisms, and guide synthetic efforts. jcchems.comoxman.com
Key applications of computational design in this field include:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are being developed to correlate the structural features of oxazolone derivatives with their biological activities. nih.gov These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets.
Molecular Docking: This technique is used to predict the binding mode of oxazolone-based ligands to biological targets, such as enzymes and receptors. nih.gov For example, molecular docking studies have been used to investigate the interactions of oxazolone derivatives with the active site of cyclooxygenase (COX) enzymes, providing insights into their anti-inflammatory mechanism. nih.gov
Prediction of ADMET Properties: Computational tools like SwissADME and Toxtree are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel oxazolone derivatives. jcchems.com This early-stage assessment helps to identify candidates with favorable drug-like properties.
Mechanistic Studies: Chemical dynamics simulations and graph theory-based analysis are being used to elucidate the complex fragmentation mechanisms of protonated oxazolones in the gas phase. chemrxiv.org These studies provide a deeper understanding of their intrinsic reactivity.
The synergy between computational design and experimental work is expected to streamline the development of new oxazolone-based compounds for a variety of applications.
Table 2: Examples of Computational Tools in Oxazolone Research
| Computational Tool | Application | Reference |
|---|---|---|
| CoMFA/CoMSIA | 3D-QSAR modeling for antibacterial agents | nih.gov |
| PyRx, SwissADME, Toxtree | Molecular docking and ADMET prediction for antidiabetic agents | jcchems.com |
| Molecular Docking | Investigating interactions with COX-2 for anti-inflammatory agents | nih.gov |
| Chemical Dynamics Simulations | Elucidating fragmentation mechanisms | chemrxiv.org |
Further Elucidation of Molecular Mechanisms in Biological Contexts
While a wide range of biological activities have been reported for 1,3-oxazol-4(5H)-one derivatives, a detailed understanding of their molecular mechanisms of action is often lacking. Future research will focus on identifying the specific molecular targets and signaling pathways modulated by these compounds.
Emerging trends in this area include:
Target Identification: Efforts are underway to identify the specific enzymes, receptors, or other biomolecules with which biologically active oxazolones interact. For example, some oxazolone derivatives have been shown to act as inhibitors of tubulin polymerization, suggesting a potential mechanism for their anticancer activity. nih.gov Others have been identified as inhibitors of cyclooxygenase (COX) enzymes, explaining their anti-inflammatory properties. ajrconline.orgnih.gov
Mechanism of Action Studies: Detailed biochemical and cell-based assays are being employed to unravel the precise mechanisms by which oxazolones exert their biological effects. This includes studying their impact on cell cycle progression, apoptosis, and other cellular processes. Some 1,3-oxazol-4-ylphosphonium salts have been shown to disrupt mitochondrial function in cancer cells, leading to programmed cell death. nih.gov
Prebiotic Chemistry: The role of oxazolones as key intermediates in prebiotic peptide synthesis is an exciting area of investigation. Studies have shown that oxazolones can form in aqueous microdroplets and subsequently react with amino acids to form peptides, with a strong preference for homochirality. nih.gov This research could provide crucial insights into the origins of life.
Development of Chemical Probes: The design and synthesis of oxazolone-based chemical probes will be instrumental in studying their biological targets and mechanisms. These probes can be used in techniques such as affinity chromatography and activity-based protein profiling to identify binding partners and elucidate modes of action.
A more profound understanding of the molecular pharmacology of 1,3-oxazol-4(5H)-ones will be critical for the rational design of more potent and selective therapeutic agents and for exploring their full potential in chemical biology.
Q & A
Q. What are the reliable synthetic routes for 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one, and how can purity be optimized?
A common method involves the condensation of benzoyl chloride with substituted oxazolone precursors under anhydrous conditions. For example, analogous compounds like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one derivatives are synthesized using benzoyl chloride in dioxane with calcium hydroxide as a base . To optimize purity:
- Use dry solvents (e.g., THF/Et3N mixtures) to minimize hydrolysis.
- Employ column chromatography (silica gel) for purification, as demonstrated in oxadiazole syntheses .
- Monitor reaction progress via TLC and confirm purity using melting point analysis and spectroscopic techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry. For example, similar oxazolones show planar oxazole rings with dihedral angles <10° between substituents . Refinement parameters (e.g., R factor <0.05) ensure accuracy .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1750 cm<sup>-1</sup> for the oxazolone ring) .
- NMR : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., benzoyl proton signals at δ 7.4–8.1 ppm) .
Advanced Research Questions
Q. How should researchers design bioactivity screening experiments for this compound, and what controls are critical?
Referencing antimicrobial studies of structurally related oxadiazoles and oxazolones :
- Test organisms : Use gram-positive (Staphylococcus aureus) and gram-negative (E. coli) bacteria, plus fungal strains (Candida albicans).
- Concentration ranges : Test 10–100 µg/mL to identify MIC (Minimum Inhibitory Concentration).
- Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO <1% v/v).
- Data validation : Replicate assays ≥3 times and apply statistical tests (e.g., ANOVA with p <0.05) .
Q. How can contradictory bioactivity data across studies be resolved?
For example, if Compound 3a shows high activity against S. aureus in one study but low efficacy in another:
- Re-evaluate experimental conditions : Check differences in bacterial strains, growth media, or incubation times.
- Assay standardization : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC determination.
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl ring may enhance activity) .
Q. What computational methods support the analysis of this compound’s reactivity and interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
- ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
